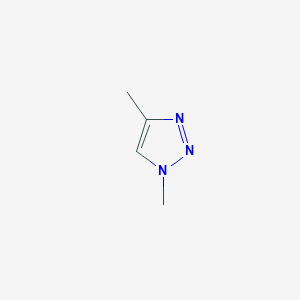
3-Bromo-N-ethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-ethylpyridin-2-amine is a chemical compound with the molecular formula C7H9BrN2 . It has a molecular weight of 201.07 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo [1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of 3-Bromo-N-ethylpyridin-2-amine can be analyzed using various computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Amines, including 3-Bromo-N-ethylpyridin-2-amine, can undergo a variety of reactions. These include alkylation and acylation reactions, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-N-ethylpyridin-2-amine include a molecular weight of 201.07 . More specific properties such as boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique
Aminations of Bromo-derivatives of Pyridine
The amination of bromo-derivatives of pyridine, such as 3-bromo-4-ethoxypyridine, involves complex mechanisms that likely include intermediates like pyridyne. These reactions are crucial for understanding and developing new synthetic routes for pyridine derivatives, which have wide applications in medicinal chemistry and material science (Pieterse & Hertog, 2010).
Selective Amination Catalyzed by Palladium Complexes
The selective amination of polyhalopyridines, catalyzed by palladium-xantphos complexes, demonstrates high efficiency and chemoselectivity. Such catalytic systems are essential for the selective functionalization of halogenated aromatics, a key step in the synthesis of many pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).
Rearrangements Involving Pyridyne Intermediates
Studies on the rearrangements during the amination of halopyridines shed light on the potential intermediates and pathways, such as pyridyne, that facilitate the transformation of bromo-derivatives into their amino counterparts. Understanding these mechanisms is crucial for developing more efficient synthetic methods (Pieterse & Hertog, 2010).
Copper(I)-Catalyzed Amination
The copper(I)-catalyzed amination of aryl halides, including bromopyridines, underlines the versatility and efficiency of copper catalysts in organic synthesis. This method provides an economical and environmentally friendly alternative to traditional palladium-catalyzed aminations, expanding the toolbox for synthesizing aminopyridines (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Synthesis of N-oxides of Pyridylacetylenic Amines
The synthesis of N-oxides of pyridylacetylenic amines from 2-methyl-5-ethynylpyridine N-oxide is a significant area of research, highlighting the functionalization of pyridine N-oxides. These compounds have potential applications in materials science and as intermediates in pharmaceutical synthesis (Ikramov et al., 2021).
Orientations Futures
While specific future directions for 3-Bromo-N-ethylpyridin-2-amine were not found in the search results, the field of chemical synthesis and drug discovery is rapidly evolving with the help of artificial intelligence and machine learning . These technologies could potentially be used to predict protein-ligand interactions, optimize chemical reactions, and accelerate the discovery of new drugs .
Propriétés
IUPAC Name |
3-bromo-N-ethylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNQFUAUZFXPPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572494 |
Source


|
| Record name | 3-Bromo-N-ethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-ethylpyridin-2-amine | |
CAS RN |
468718-55-0 |
Source


|
| Record name | 3-Bromo-N-ethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)







![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)




